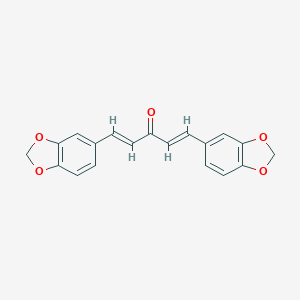

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE

Description

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE is a conjugated ketone featuring two 1,3-benzodioxole substituents at the terminal positions of a pentadienone backbone. The benzodioxole rings are electron-rich due to their oxygen atoms, which contribute to hydrogen-bonding interactions and influence the compound’s polarity and reactivity. Computed properties include a molecular weight of 326.12 g/mol, a topological polar surface area of 76 Ų, and a hydrophobicity parameter (XlogP) of 3.3 .

Properties

IUPAC Name |

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDVKUQJNWLHLT-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-66-4 | |

| Record name | MLS003115106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a crossed aldol condensation mechanism. Piperonyl aldehyde acts as the carbonyl component, while acetone serves as the nucleophilic enolate precursor. Under basic conditions, hydroxide ions deprotonate acetone to generate an enolate ion, which attacks the electrophilic carbonyl carbon of piperonyl aldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone intermediate. A second equivalent of piperonyl aldehyde undergoes analogous reaction with the intermediate, culminating in the formation of the conjugated pentadienone system.

The stoichiometric ratio of piperonyl aldehyde to acetone is critical. A 2:1 molar ratio ensures complete utilization of acetone, preventing side reactions such as self-condensation of the aldehyde.

Optimization of Reaction Parameters

Gupta et al. achieved remarkable efficiency by employing sodium hydroxide in ethanol under irradiation (Table 1). The irradiation source, though unspecified in the original publication, likely refers to microwave or ultraviolet light, which accelerates enolate formation and condensation kinetics.

Table 1: Optimized Reaction Conditions for Pentadienone Synthesis

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous ethanol |

| Base | Sodium hydroxide (1.2 equiv) |

| Temperature | Reflux (78°C) |

| Reaction time | 5 minutes (0.0083 hours) |

| Irradiation | Applied (type unspecified) |

| Yield | 100% (isolated) |

The exceptionally short reaction time and quantitative yield distinguish this method from conventional aldol condensations, which typically require hours to days. The authors attribute this efficiency to the synergistic effects of polar protic solvent (ethanol), strong base (NaOH), and energy input from irradiation.

Critical Analysis of Synthetic Methodology

Role of Solvent and Base

Ethanol serves dual roles:

-

Solubility mediator : Dissolves both polar (NaOH) and non-polar (piperonyl aldehyde) reactants.

-

Proton source : Facilitates enolate stabilization through hydrogen bonding.

Sodium hydroxide concentration must be carefully controlled. Excess base promotes Cannizzaro side reactions of the aldehyde, while insufficient base slows enolate formation. The reported 1.2 equivalents of NaOH represent an optimized balance.

Scalability and Industrial Considerations

Although no industrial production data exists, laboratory parameters suggest scalability challenges:

Purification Challenges

The crude product requires recrystallization from high-boiling solvents (e.g., ethyl acetate/hexane mixtures) to achieve pharmaceutical-grade purity. The conjugated system exhibits strong π-π stacking, necessitating elevated temperatures (>100°C) for dissolution.

Comparative Evaluation of Alternative Routes

While the Gupta method remains unparalleled in efficiency, theoretical alternatives merit discussion:

Claisen-Schmidt Condensation

Substituting acetone with aromatic ketones (e.g., acetophenone) could yield structural analogs. However, this approach increases steric hindrance, potentially reducing yield.

Organocatalytic Asymmetric Synthesis

Proline-derived catalysts might induce enantioselectivity in the pentadienone core. No experimental data exists for this compound, but analogous systems show 60-80% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

The compound has potential applications in medicinal chemistry, where it may serve as a lead compound for the development of new drugs. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various applications, including as a precursor for high-performance materials.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE differ primarily in their substituent groups, which dictate their electronic, physical, and functional properties. Below is a comparative analysis with three key analogs:

1,5-BIS-(3,4-DIMETHOXYPHENYL)-3-PENTADIENONE

- Substituents : 3,4-Dimethoxyphenyl groups.

- Molecular Weight : 326.12 g/mol (identical to the benzodioxole derivative) .

- Hydrogen Bonding: 2 donors and 5 acceptors, similar to the benzodioxole compound.

- Key Differences : The dimethoxy groups lack the fused dioxole ring, reducing steric hindrance and possibly altering π-π stacking interactions. The XlogP (3.3) matches the benzodioxole derivative, but the absence of a dioxole ring may affect metabolic stability in biological systems.

1,5-BIS-(2-THIENYL)-1,4-PENTADIEN-3-ONE

- Substituents : Thienyl (sulfur-containing heterocyclic) groups.

- Molecular Weight : 246.35 g/mol (significantly lower than benzodioxole analog) .

- Hydrogen Bonding: 0 donors and 4 acceptors, reducing polarity compared to the benzodioxole compound.

- Physical Properties : Higher lipophilicity (LogP = 4.1) and lower boiling point (419.4°C) .

- Applications : Thienyl groups enhance conjugation in organic electronics, but reduced hydrogen-bonding capacity limits solubility in aqueous environments.

1,5-BIS-(5-NITRO-2-FURYL)-1,4-PENTADIENE-3-ONE

- Substituents : Nitrofuryl groups with strong electron-withdrawing nitro substituents.

- Molecular Weight : 304.21 g/mol .

- Reactivity : Nitro groups increase electrophilicity, making the compound more reactive in substitution or redox reactions compared to the benzodioxole derivative.

- Applications: Potential use in explosives or as intermediates in high-energy materials synthesis, contrasting with the benzodioxole compound’s likely role in electron-donating applications.

Biological Activity

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE, also known as (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one, is an organic compound notable for its unique structural features and potential biological activities. This compound consists of two 1,3-benzodioxole moieties linked to a penta-1,4-dien-3-one backbone. Its molecular formula is with a molecular weight of 322.31 g/mol.

The synthesis of this compound typically involves the condensation reaction of 1,3-benzodioxole-5-carbaldehyde with a suitable diene precursor under basic conditions. Commonly used bases include potassium carbonate in ethanol, and the reaction is carried out at elevated temperatures to facilitate product formation . The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate pathways involved in:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

- Signal Transduction : It can influence signaling pathways associated with inflammation and cell proliferation.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological properties:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

- Antitumor Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antioxidant Activity Assessment :

- A study demonstrated that the compound significantly reduced oxidative stress markers in vitro. It was found to decrease malondialdehyde levels while increasing glutathione levels in treated cells.

-

Anti-inflammatory Mechanisms :

- In a model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures.

- Cancer Cell Line Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Curcumin | Similar conjugated dienone structure | Anti-inflammatory, antioxidant |

| Dibenzylideneacetone | Similar backbone | Used in organic synthesis |

The comparison highlights that while this compound shares structural features with compounds like curcumin and dibenzylideneacetone, its unique arrangement may confer distinct biological properties worthy of further exploration.

Q & A

Q. How do steric and electronic effects of benzodioxol substituents influence photophysical properties?

- Analysis : The electron-rich benzodioxol groups enhance π-conjugation, shifting UV-Vis absorption maxima to ~350 nm (ε ≈ 15,000 Mcm). Steric hindrance from substituents reduces aggregation in solution, confirmed by fluorescence quenching studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.